3-Allyl-2-(3-(3-allylbenzothiazol-2(3H)-ylidene)prop-1-enyl)benzothiazolium iodide

CAS No.: 34263-37-1

Cat. No.: VC17054152

Molecular Formula: C23H21N2S2+

Molecular Weight: 389.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34263-37-1 |

|---|---|

| Molecular Formula | C23H21N2S2+ |

| Molecular Weight | 389.6 g/mol |

| IUPAC Name | (2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |

| Standard InChI | InChI=1S/C23H21N2S2/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23/h3-15H,1-2,16-17H2/q+1 |

| Standard InChI Key | QHFLVMNSPJMLJQ-UHFFFAOYSA-N |

| Isomeric SMILES | C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC=C |

| Canonical SMILES | C=CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC=C |

Introduction

Chemical Structure and Nomenclature

Structural Features

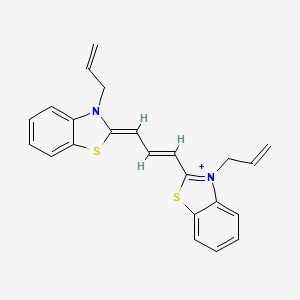

The compound consists of two benzothiazole moieties linked by a conjugated propenyl chain, with each benzothiazole unit substituted by an allyl group. The iodine counterion stabilizes the cationic charge on the benzothiazolium ring . The planar structure enables π-π stacking interactions, which are critical for its optical properties.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole | |

| Molecular Formula | C23H21IN2S2 | |

| SMILES | C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=N+CC=C |

The Z,E-configuration of the double bonds in the propenyl bridge is essential for maintaining conjugation across the molecule .

Physicochemical Properties

Molecular Weight and Solubility

The molecular weight of 516.47 g/mol accounts for the iodide counterion, whereas the cationic benzothiazolium core alone has a molecular weight of 389.6 g/mol . The compound is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 7 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 6 | |

| Topological Polar Surface Area | 50.4 Ų |

The high XLogP3 value indicates significant hydrophobicity, which may influence its biodistribution in pharmacological contexts .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step routes involving:

-

Allylation of Benzothiazole: Reaction of 2-mercaptobenzothiazole with allyl bromide to form 3-allylbenzothiazole .

-

Oxidative Coupling: Use of hypervalent iodine reagents (e.g., diiodobenzene, DIB) to facilitate C–N bond formation and conjugation . For example, DIB promotes oxidative rearrangements in benzothiazole derivatives, forming intermediates that undergo cyclization .

-

Quaternization: Treatment with methyl iodide or other alkylating agents to generate the benzothiazolium cation, followed by ion exchange with potassium iodide to yield the final product .

Reactivity and Chemical Behavior

Electrophilic Substitution

The electron-deficient benzothiazolium core undergoes electrophilic substitution at the C-2 position. For instance, reactions with nucleophiles like cyanide or amines yield derivatives with modified electronic properties .

Photophysical Properties

The extended conjugation system results in strong absorption in the visible spectrum (λmax ~450–500 nm), characteristic of cyanine dyes . This property is exploitable in organic semiconductors or fluorescent probes.

Applications

Table 3: Potential Applications

| Field | Use Case | Source |

|---|---|---|

| Pharmaceuticals | Antimicrobial or anticancer agent precursor | |

| Materials Science | Organic light-emitting diodes (OLEDs) | |

| Synthetic Chemistry | Intermediate for heterocyclic compounds |

Recent studies highlight its role in synthesizing benzothiazole-based metal complexes for catalytic applications .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume